3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine
Overview
Description
3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is a chemical compound that features a pyridine ring substituted with a fluoromethyl group at the 4-position of a pyrrolidin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a fluoromethylating agent under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its fluoromethyl group can impart unique properties to the resulting compounds, making it valuable in the design of new materials and catalysts.
Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its structural similarity to biologically active molecules allows it to be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the pharmaceutical industry, where it can serve as a precursor for the synthesis of drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, polymers, and other chemical products. Its unique properties can enhance the performance and stability of these products.
Mechanism of Action
The mechanism by which 3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluoromethyl group can enhance the binding affinity and selectivity of the compound, making it more effective in its intended use.
Comparison with Similar Compounds
3-(4-(Trifluoromethyl)pyrrolidin-3-yl)pyridine
3-(4-(Chloromethyl)pyrrolidin-3-yl)pyridine
3-(4-(Bromomethyl)pyrrolidin-3-yl)pyridine
Uniqueness: 3-(4-(Fluoromethyl)pyrrolidin-3-yl)pyridine stands out due to its fluoromethyl group, which imparts unique chemical and physical properties compared to its chloro- and bromo- counterparts. The presence of the fluorine atom can significantly affect the compound's reactivity, stability, and biological activity.
Properties
IUPAC Name |
3-[4-(fluoromethyl)pyrrolidin-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-4-9-6-13-7-10(9)8-2-1-3-12-5-8/h1-3,5,9-10,13H,4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNCDSWNPNJIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CN=CC=C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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